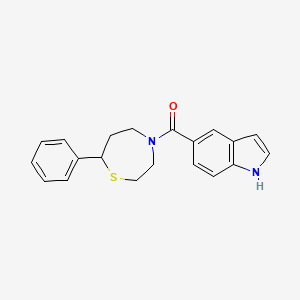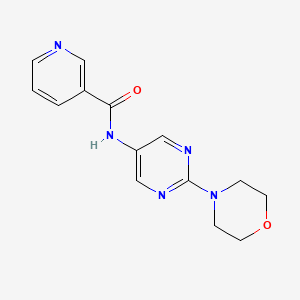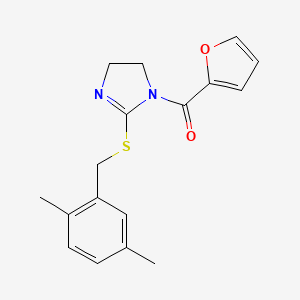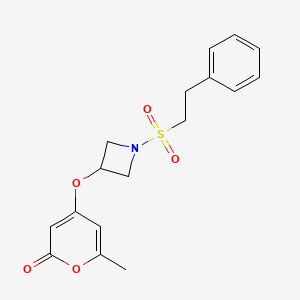![molecular formula C17H19NO4S B2699660 N-(3,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 592471-16-4](/img/structure/B2699660.png)
N-(3,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, also known as DMSG, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMSG is a member of the sulfonylurea family of compounds, which are known to modulate insulin secretion and glucose metabolism.
Applications De Recherche Scientifique
Osmoprotectant in Bacteria
- Osmoprotectant for E. coli : N-(3,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine has been studied for its role as an osmoprotectant molecule, particularly for Escherichia coli. Research indicates that compounds like dimethylthetin, which is structurally similar to glycine betaine and includes substitutions like dimethyl sulfonium for the quaternary nitrogen group, can be effective in promoting bacterial growth in hypertonic environments (Chambers et al., 1987).
Biochemical Interactions and Inhibition
- NMDA Receptor Inhibition : Studies have explored the synthesis of compounds structurally related to this compound for their potential to act as cytoprotectants and inhibitors of glycine binding to the N-methyl-D-aspartate (NMDA) receptor. These compounds have shown promising results in protecting against glutamate-induced toxicity in mouse fibroblast cell lines (Buchstaller et al., 2006).
Herbicide Research
- Herbicide Transport and Environmental Impact : Research has been conducted to understand the environmental impact and transport mechanisms of herbicides like glyphosate (N-(phosphonomethyl) glycine). These studies provide insights into how herbicides and their derivatives interact with soil and water, and their potential environmental consequences (Malone et al., 2004).
Therapeutic Applications
- Potential in HIV Treatment : Derivatives of this compound have been investigated for their potential in treating HIV. These studies focus on indolyl aryl sulfones (IASs), which show inhibitory activities against HIV-1 and have been suggested as promising candidates for clinical trials (Silvestri & Artico, 2005).
Enzyme Inhibition for Diabetes Management
- Aldose Reductase Inhibition : Compounds related to this compound have been synthesized as potential inhibitors of aldose reductase, an enzyme relevant in the management of complications related to diabetes. Some derivatives have shown significant inhibitory activity, suggesting their potential therapeutic value (Mayfield & Deruiter, 1987).
Agricultural Applications
- Glyphosate-Tolerant Crops : The development of glyphosate-tolerant soybean lines, with glyphosate being a derivative of N-(phosphonomethyl) glycine, represents a significant advancement in agricultural biotechnology. These developments have extended the use of glyphosate as an in-season herbicide for crops like soybeans (Padgette et al., 1995).
Fluorescent Probes in Molecular Biology
- Attachment to RNA for Biological Studies : Research has been conducted on attaching fluorescent probes to tRNA through derivatives of this compound. This has implications for studying molecular interactions and dynamics in biological systems (Schiller & Schechter, 1977).
Propriétés
IUPAC Name |
2-(3,5-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-12-4-6-16(7-5-12)23(21,22)18(11-17(19)20)15-9-13(2)8-14(3)10-15/h4-10H,11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYCOWLIBIPPQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-O-Tert-butyl 8-O-ethyl (8S)-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B2699579.png)
![2-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2699582.png)


![2'-(1,3-Benzodioxol-5-yl)-7'-ethoxy-1-isopropyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2699585.png)
![5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2699586.png)
![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2699588.png)

![5-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B2699593.png)
![Ethyl 2-(4,7-dimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2699595.png)

![7-(4-(benzofuran-2-carbonyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2699597.png)

![ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate](/img/structure/B2699600.png)